

# Comparative Analysis of Vinclozolin's Effects Across Different Species

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## Compound of Interest

Compound Name: Vinclozolin

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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of the fungicide **Vinclozolin** across a range of biological species. As a known endocrine disruptor with anti-androgenic properties, understanding its species-specific impacts is crucial for toxicological research, environmental risk assessment, and the development of new therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the primary signaling pathways and experimental workflows.

## Quantitative Data Summary

The following tables present a summary of the quantitative effects of **Vinclozolin** exposure across various species, categorized by organism type. These tables are designed for easy comparison of toxicological endpoints.

### Table 1: Effects of Vinclozolin on Mammals (Rat)

Endpoint	Dose/Concentration	Species	Effect	Reference
Reproductive Malformations	100-200 mg/kg/day	Rat	Female-like anogenital distance, retained nipples, cleft phallus with hypospadias, ectopic testes, vaginal pouch, epididymal granulomas, and small or absent sex accessory glands in male offspring. <a href="#">[1]</a> <a href="#">[2]</a>	
Reduced Anogenital Distance (AGD)	$\geq 3.125$ mg/kg/day	Rat	Significantly reduced AGD in newborn male offspring. <a href="#">[1]</a> <a href="#">[3]</a>	
Increased Areolas/Nipples	$\geq 3.125$ mg/kg/day	Rat	Increased incidence of areolas in male offspring. <a href="#">[1]</a> <a href="#">[3]</a>	
Reduced Ventral Prostate Weight	$\geq 6.25$ mg/kg/day	Rat	Significantly reduced ventral prostate weight in one-year-old male offspring. <a href="#">[1]</a> <a href="#">[3]</a>	
Reduced Sperm Number & Fertility	50-100 mg/kg/day	Rat	Induced reproductive tract malformations and reduced ejaculated sperm	

			numbers and fertility.[1][3]
No Observed Adverse Effect Level (NOAEL)	4 mg/kg/day	Rat	Current NOAEL for reproductive toxicity.[4]
Lowest Observed Adverse Effect Level (LOAEL)	20 mg/kg/day	Rat	Dose representing a clear effect level for anti-androgenic changes.[4]
Transgenerational Effects (F1-F3)	100 mg/kg/day (to F0)	Rat	Increased incidence of pregnancy abnormalities, kidney disease, and tumors in subsequent generations.[5]

**Table 2: Effects of Vinclozolin on Fish**

Endpoint	Dose/Concentration	Species	Effect	Reference
Altered Sex Ratio	400 µg/L	Zebrafish (Danio rerio)	Waterborne exposure during sex differentiation (21-35 days post-fertilization) permanently shifted sex ratios towards females. [6]	
Reduced Fecundity & Fertility	400 µg/L	Zebrafish (Danio rerio)	Reduced egg production and fertilization success.[6]	
Reduced Sperm Count & Display	1.8 - 180 mg/kg (dietary)	Guppy (Poecilia reticulata)	Significantly reduced male sperm count and intensity of sexual display behavior.[7]	
Reduced Fertility (via male)	1.8 - 180 mg/kg (dietary)	Guppy (Poecilia reticulata)	Reduced fertility, measured as the size of the female's first clutch, was mediated through the male.[7]	
Upregulation of Androgen Receptor (AR) mRNA	Not specified	Zebrafish (Danio rerio)	Embryos exposed to Vinclozolin showed an 8-fold increase in AR	

mRNA  
expression at 48  
and 72 hours  
post-fertilization.  
[8]

**Table 3: Effects of Vinclozolin on Invertebrates**

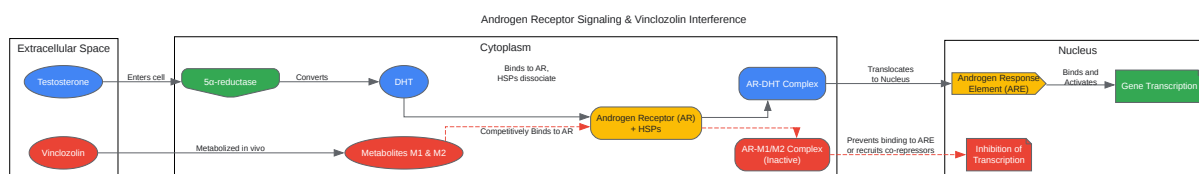
Endpoint	Dose/Concentration	Species	Effect	Reference
Acute Immobilization (48h EC50)	> 3 mg/L	Daphnia magna	Vinclozolin showed relatively low acute toxicity compared to other tested endocrine disruptors.[9]	
Altered Sex Ratio of Neonates	1 mg/L	Daphnia magna	Decreased number of neonate males in a 4-6 day assay. [9]	

## Signaling Pathways and Mechanisms of Action

The primary mechanism by which **Vinclozolin** exerts its endocrine-disrupting effects is through the antagonism of the androgen receptor (AR). **Vinclozolin** itself has a weak affinity for the AR. However, its metabolites, primarily M1 and M2, are potent competitive antagonists of the AR. [10] This binding prevents endogenous androgens, such as testosterone and dihydrotestosterone (DHT), from activating the receptor, thereby inhibiting the transcription of androgen-dependent genes. This disruption of androgen signaling during critical developmental periods leads to the observed reproductive and developmental abnormalities.

Some studies also suggest that **Vinclozolin** and its metabolites can interact with other steroid hormone receptors, including the progesterone receptor (PR) and estrogen receptors (ERs),

although with lower affinity.[11]



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Androgen Receptor Signaling and **Vinclozolin** Interference.

## Experimental Protocols

This section details generalized methodologies for key experiments cited in the comparative analysis of **Vinclozolin**. These protocols are intended to provide a foundational understanding of the experimental designs used to generate the presented data.

## Mammalian Reproductive and Developmental Toxicity Study (Rat Model)

This protocol is a composite based on studies investigating the effects of in utero and lactational exposure to **Vinclozolin** on rat offspring.

- Test Organism: Wistar or Sprague-Dawley rats.
- Experimental Design:
  - Acclimation: Adult female rats are acclimated for at least one week before mating.
  - Mating: Females are housed with males, and day 0 of gestation is confirmed by the presence of a vaginal plug or sperm in a vaginal smear.

- Dosing: Pregnant dams are administered **Vinclozolin** daily by oral gavage from gestational day (GD) 14 to postnatal day (PND) 3. Doses typically range from 3.125 to 200 mg/kg body weight/day, dissolved in a vehicle like corn oil. A control group receives the vehicle only.
- Offspring Examination (PND 1): Pups are sexed, weighed, and the anogenital distance (AGD) is measured.
- Postnatal Observations: Offspring are monitored for developmental milestones, including the presence of nipples/areolas in males.
- Adult Phenotyping: At maturity (e.g., 1 year of age), male offspring are examined for reproductive organ weights (testes, epididymides, ventral prostate, seminal vesicles), sperm count and motility, and the presence of malformations (e.g., hypospadias, ectopic testes).
- Key Endpoints: Anogenital distance, nipple retention, reproductive organ weights, sperm parameters, incidence of malformations.

## Fish Short-Term Reproduction Assay (Zebrafish Model)

This protocol is based on studies assessing the impact of **Vinclozolin** on fish reproduction, aligned with principles from OECD Test Guideline 229.

- Test Organism: Adult zebrafish (*Danio rerio*).
- Experimental Design:
  - Acclimation: Adult male and female zebrafish are acclimated to laboratory conditions.
  - Exposure: Fish are exposed to various concentrations of **Vinclozolin** (e.g., up to 400 µg/L) in a flow-through or static-renewal system for a period of 21 days. A control group is maintained in clean water.
  - Breeding: Breeding pairs or groups are established, and egg production (fecundity) is monitored daily.
  - Fertilization Assessment: A subset of eggs is examined to determine the fertilization rate.

- Adult Examination: At the end of the exposure period, adult fish are examined for secondary sexual characteristics, and gonads are dissected for histological analysis (gonad staging).
- Key Endpoints: Fecundity (eggs/female/day), fertilization rate, gonad histology, secondary sexual characteristics.

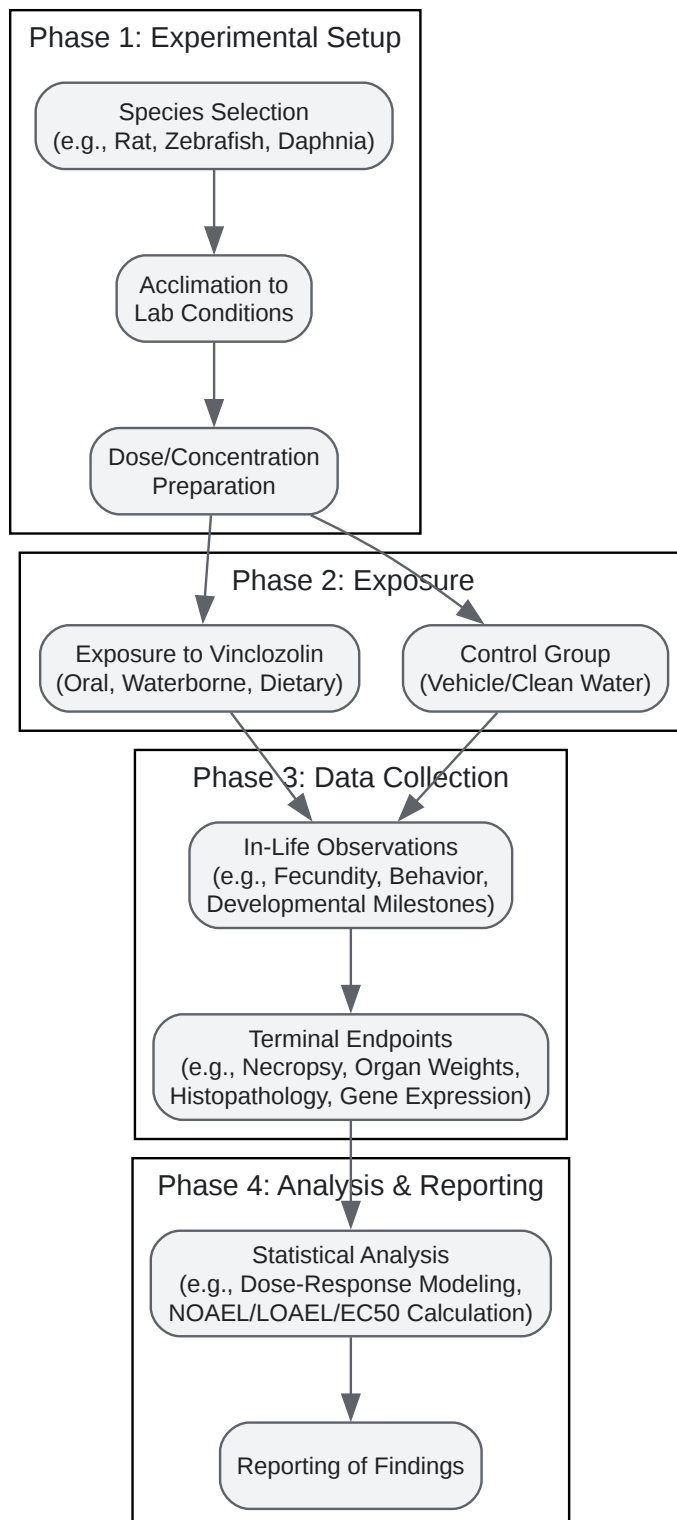
## Invertebrate Acute and Chronic Toxicity Test (*Daphnia magna* Model)

This protocol outlines the assessment of **Vinclozolin**'s toxicity to a key aquatic invertebrate species.

- Test Organism: *Daphnia magna* neonates (<24 hours old).
- Experimental Design:
  - Acute Immobilization Test (48 hours):
    - Daphnids are exposed to a range of **Vinclozolin** concentrations in a static system.
    - After 48 hours, the number of immobilized daphnids is recorded.
    - The EC50 (the concentration causing immobilization in 50% of the population) is calculated.
  - Chronic Reproduction Test (21 days):
    - Individual daphnids are exposed to sublethal concentrations of **Vinclozolin**.
    - The total number of offspring produced per adult is counted.
    - The sex of the neonates can also be determined to assess impacts on sex determination.
- Key Endpoints: 48-hour EC50 for immobilization, total offspring per female, sex ratio of offspring.



## Generalized Experimental Workflow

[Click to download full resolution via product page](#)Generalized Experimental Workflow for **Vinclozolin** Toxicity.

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